Acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol
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Overview
Description
Acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol is a complex organic compound that combines the properties of acetic acid, iodine, and phenol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol typically involves multiple steps, starting with the iodination of acetic acid to form iodoacetic acid.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by iodination and subsequent reactions to introduce the phenol derivative . The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds .
Scientific Research Applications
Acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for cysteine peptidases.
Medicine: Investigated for its potential anti-tumor effects and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol involves its interaction with specific molecular targets. For example, it acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue . This interaction disrupts the enzyme’s function, leading to potential therapeutic effects, such as anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Iodoacetic acid: Shares the iodine and acetic acid components but lacks the phenol derivative.
Chloroacetic acid: Similar structure but with chlorine instead of iodine.
Bromoacetic acid: Contains bromine instead of iodine.
Uniqueness
Acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol is unique due to the presence of the phenol derivative, which imparts additional chemical reactivity and potential biological activity compared to its simpler counterparts .
Properties
CAS No. |
62672-57-5 |
---|---|
Molecular Formula |
C17H17IO4 |
Molecular Weight |
412.22 g/mol |
IUPAC Name |
acetic acid;2-iodo-3-[2-(3-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H13IO2.C2H4O2/c1-18-13-6-2-4-11(10-13)8-9-12-5-3-7-14(17)15(12)16;1-2(3)4/h2-10,17H,1H3;1H3,(H,3,4) |
InChI Key |
ANFZROJGFMMQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC(=C1)C=CC2=C(C(=CC=C2)O)I |
Origin of Product |
United States |
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